molecular formula C14H17N5O2S3 B2535498 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392299-57-9

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2535498
CAS No.: 392299-57-9
M. Wt: 383.5
InChI Key: CBQBZMRTPMRBPF-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a novel synthetic compound designed for advanced chemical and pharmaceutical research. Its structure incorporates a 1,3,4-thiadiazole core, a heterocyclic scaffold renowned for its diverse and potent biological activities. This specific architecture makes it a candidate for investigations in anti-infective and anticancer drug discovery. The 1,3,4-thiadiazole nucleus is widely recognized in scientific literature for its significant antibacterial and anti-inflammatory properties. Recent studies on similar structural analogs have demonstrated efficacy against resistant bacterial strains like Staphylococcus aureus and Bacillus subtilis , as well as an ability to inhibit protein denaturation, a key mechanism in inflammation . Furthermore, derivatives of 1,3,4-thiadiazole have shown promising anticancer activity against various cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) models, through mechanisms that may involve apoptosis induction and enzyme inhibition . The compound's mechanism of action may involve interactions with key enzymatic targets; molecular docking studies of analogous structures suggest potential inhibition of enzymes such as dihydrofolate reductase (DHFR) . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore its potential as a building block in medicinal chemistry and a lead compound in pharmacology.

Properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S3/c20-10(16-12-15-6-7-22-12)8-23-14-19-18-13(24-14)17-11(21)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQBZMRTPMRBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that incorporates a thiazole and thiadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C17H17N5O2S4
Molecular Weight 451.6 g/mol
CAS Number 1351615-28-5

Antimicrobial Activity

Compounds containing thiadiazole and thiazole rings have demonstrated significant antimicrobial properties. The presence of these moieties in this compound suggests potential efficacy against various pathogens.

  • In vitro Studies : Research indicates that derivatives of thiadiazoles exhibit promising antibacterial activity against a range of bacteria. For instance, compounds similar to our target have shown effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values lower than established antibiotics .

Anticancer Activity

The anticancer potential of this compound is supported by studies on related compounds.

  • Cytotoxicity Assays : In studies involving human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer), several derivatives exhibited IC50 values ranging from 0.28 to 10 μg/mL, indicating strong growth inhibition . Notably, compounds with similar structures have induced apoptosis in cancer cells without causing cell cycle arrest .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing the thiadiazole scaffold are well-documented.

  • Mechanisms of Action : Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting that this compound may possess similar anti-inflammatory capabilities .

Case Studies and Research Findings

  • Study on Thiadiazole Derivatives : A study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of various thiadiazole derivatives. One derivative exhibited an EC50 value of 22 μg/ml against Xanthomonas axonopodis, showcasing the potential for agricultural applications .
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic properties of 1,3,4-thiadiazole derivatives against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced their anticancer activity .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C15H17N5O4S3C_{15}H_{17}N_{5}O_{4}S_{3}, with a molecular weight of approximately 421.46 g/mol. Its structure includes:

  • Thiazole and Thiadiazole Rings : Known for diverse biological activities.
  • Cyclohexanecarboxamide Moiety : Contributes to its pharmacological properties.

Antimicrobial Properties

Research has shown that compounds featuring thiazole and thiadiazole structures exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of the thiazole ring enhances the compound's ability to inhibit microbial growth through mechanisms such as enzyme inhibition and disruption of cellular processes .

Key Findings :

  • Inhibition of Protein Tyrosine Phosphatases : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, suggesting potential for developing antimicrobial agents .
  • Cytotoxicity Studies : Compounds with similar structural motifs have shown cytotoxicity against various cancer cell lines, indicating their dual role as antimicrobial and anticancer agents .

Anticancer Activity

The anticancer potential of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has been explored through various studies. The compound's structure suggests interactions with biological targets involved in cancer progression.

Case Studies :

  • Molecular Docking Studies : In silico evaluations have indicated that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes and cancer .
  • Cytotoxicity Against Tumor Cell Lines : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .

Summary of Applications

Application Area Description Key Findings/Studies
Antimicrobial ActivityInhibition of bacterial growth and fungal infectionsSignificant activity against various strains; potential for enzyme inhibition
Anticancer ActivityCytotoxic effects on cancer cell linesEffective against HepG-2 and A-549; potential 5-LOX inhibitor

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following table highlights structural differences and similarities:

Compound Name / ID Substituent at Position 5 (Thioether Group) Carboxamide Group at Position 2 Key Properties (Yield, MP) Reference
Target Compound (CAS: 868972-87-6) 2-Oxo-2-(thiazol-2-ylamino)ethyl Cyclohexanecarboxamide N/A
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide Yield: 88%; MP: 133–135°C
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) Ethylthio 2-(2-Methoxyphenoxy)acetamide Yield: 68%; MP: 138–140°C
N-Phenyl-5-(methylthio)-1,3,4-thiadiazole-2-carboxamide (4a) Methylthio Phenylcarboxamide Yield: 97%; MP: Not reported
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (CAS: 763099-55-4) Cyclopropyl Phthalazine-1-carboxamide N/A

Key Observations :

  • Substituent Diversity: The target compound’s thiazol-2-ylamino group is unique among analogues, which typically feature alkyl/aryl thioethers (e.g., benzylthio in 5h ) or heterocyclic groups (e.g., phthalazine in ).

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis of thiadiazole-carboxamide derivatives typically involves multi-step reactions requiring precise control of:

  • Temperature : Reactions often proceed at reflux (e.g., acetone at 60–80°C) to ensure cyclization and coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance thioether bond formation, while acetone is used for nucleophilic substitutions .
  • Reaction time : Extended reflux times (3–24 hours) improve yields for thiadiazole ring closure .
    Key reagents : Thiosemicarbazide for thiadiazole formation and coupling agents (e.g., EDCI/HOBt) for amide bonds .

Q. Which analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks (e.g., cyclohexane carboxamide peaks at δ 1.2–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks for C15_{15}H18_{18}N6_6O2_2S3_3 at m/z ≈ 454) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at 1650–1700 cm1^{-1}, NH bends at 3300–3500 cm1^{-1}) .

Q. How should researchers design initial biological screening assays?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM to evaluate antiproliferative activity .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Test kinase or protease inhibition via fluorescence-based assays (e.g., GSK-3β inhibition for neurodegenerative disease models) .

Advanced Research Questions

Q. How can conflicting biological activity data be resolved?

Contradictions in activity (e.g., high cytotoxicity but low enzyme inhibition) may arise from:

  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 models to isolate target pathways .
  • Solubility limitations : Pre-treat compounds with DMSO/PEG-400 mixtures to improve bioavailability in assays .
  • Metabolic instability : Perform LC-MS/MS stability studies in liver microsomes to identify rapid degradation .

Q. What computational methods support mechanistic studies?

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or EGFR kinases) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity using Gaussian or MOE software .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories in GROMACS to validate binding modes .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Modification Site Functional Group Biological Impact Reference
Thiadiazole C-5 positionEthylthio vs. benzylthio↑ Lipophilicity enhances membrane permeability
Cyclohexane ringSubstituents (e.g., CF3_3)Steric effects alter target binding
Thiazole amino groupAcetamide vs. trifluoroacetamideElectron-deficient groups improve enzyme affinity

Q. What strategies address low yield in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves thiadiazole ring formation yields by 20–30% .
  • Purification optimization : Use flash chromatography (silica gel, CH2_2Cl2_2:MeOH gradients) or recrystallization (ethanol/water) to isolate intermediates .

Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic factors : Measure plasma half-life (t1/2_{1/2}) and AUC via IV/PO dosing in rodent models .
  • Metabolite interference : Identify active metabolites using HR-MS/MS and retest activity .
  • Tissue penetration barriers : Use Franz diffusion cells to assess skin/blood-brain barrier permeability .

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